molecular formula C13H15F3OS B7991769 3'-(n-Pentylthio)-2,2,2-trifluoroacetophenone

3'-(n-Pentylthio)-2,2,2-trifluoroacetophenone

Cat. No.: B7991769
M. Wt: 276.32 g/mol
InChI Key: HTWNBQXFUQNJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl ring, and a pentylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the pentylthio group to a trifluoroacetophenone precursor. One common method is the nucleophilic substitution reaction where a suitable thiol, such as n-pentylthiol, reacts with a trifluoroacetophenone derivative under basic conditions. The reaction can be catalyzed by bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The pentylthio group can participate in redox reactions, potentially affecting cellular processes. The phenyl ring provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(n-Pentylthio)benzoic acid
  • 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-2,3-dihydro-1H-inden-1-one
  • Phenylthiol derivatives

Uniqueness

3’-(n-Pentylthio)-2,2,2-trifluoroacetophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications. The combination of the pentylthio and trifluoromethyl groups provides a unique set of properties not commonly found in similar compounds.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-pentylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3OS/c1-2-3-4-8-18-11-7-5-6-10(9-11)12(17)13(14,15)16/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWNBQXFUQNJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=CC=CC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.